molecular formula C10H12ClNOS B12119951 Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester CAS No. 115992-01-3

Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester

Cat. No.: B12119951
CAS No.: 115992-01-3
M. Wt: 229.73 g/mol
InChI Key: OHYIKPRWABFFQE-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester (hypothetical structure inferred from nomenclature) is a substituted aromatic thioester characterized by a benzene ring with three key substituents: a chlorine atom at position 5, an ethylamino group (-NHCH₂CH₃) at position 2, and a thioester (-S-methyl) group. Thioesters like this are often explored in agrochemical and pharmaceutical research due to their stability and reactivity .

Properties

CAS No.

115992-01-3

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

S-methyl 5-chloro-2-(ethylamino)benzenecarbothioate

InChI

InChI=1S/C10H12ClNOS/c1-3-12-9-5-4-7(11)6-8(9)10(13)14-2/h4-6,12H,3H2,1-2H3

InChI Key

OHYIKPRWABFFQE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)C(=O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with benzenecarbothioic acid, which is chlorinated to introduce the chlorine atom at the 5-position.

    Ethylamino Substitution: The next step involves the introduction of the ethylamino group at the 2-position. This can be achieved through a nucleophilic substitution reaction using ethylamine.

    Esterification: Finally, the S-methyl ester group is introduced through an esterification reaction using methanol and a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Ethylamino Group: Unlike amino (-NH₂) or phenoxymethyl groups , the ethylamino substituent introduces basicity and bulkiness, which could influence binding in biological systems.
  • Thioester vs. Oxadiazole Ester : The S-methyl thioester in the target compound is less polar than oxadiazole-containing esters , affecting solubility and metabolic stability.

Physical and Chemical Properties

  • Molecular Weight : The target compound’s hypothetical molecular weight (estimated ~240–260 g/mol) falls between simpler thioesters (e.g., 152.21 g/mol ) and bulky derivatives (e.g., 351.21 g/mol ).
  • Solubility: Ethylamino and chloro groups may confer moderate polarity, but the thioester’s hydrophobicity likely reduces water solubility compared to carboxylic esters .
  • Stability : Thioesters are generally more hydrolytically stable than oxyesters but less stable than amides .

Data Tables

Table 1: Structural and Physical Comparison

Property Target Compound (Hypothetical) Benzenecarbothioic acid, S-methyl ester Benzoic acid, 2-amino-5-chloro-, methyl ester
Molecular Formula C₁₀H₁₂ClNOS (estimated) C₈H₈OS C₈H₈ClNO₂
Molecular Weight ~240–260 152.214 185.608
Key Substituents 5-Cl, 2-NHCH₂CH₃, S-methyl None 5-Cl, 2-NH₂, methyl ester
Potential Application Agrochemicals Chemical intermediate Pharmaceutical intermediate

Biological Activity

Benzenecarbothioic acid, 5-chloro-2-(ethylamino)-, S-methyl ester (C₈H₈ClNOS) is a compound that has garnered interest in pharmaceutical and agrochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, along with relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound features a thioester functional group, which is significant for its reactivity and biological interactions. Its structure includes:

  • A benzene ring ,
  • A chloro group ,
  • An ethylamino group , and
  • An S-methyl ester functionality .

The molecular weight of this compound is approximately 175.67 g/mol . The presence of these functional groups suggests potential interactions with biological targets, making it a subject of interest for further research.

Antimicrobial Activity

Research indicates that derivatives of benzenecarbothioic acid exhibit notable antimicrobial properties against various bacteria and fungi. The mechanisms of action often involve disruption of microbial cell membranes, leading to cell death. Below are some findings related to its antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus50 μg/mLMembrane destabilization leading to ion leakage
Escherichia coli75 μg/mLInhibition of ATP synthesis due to membrane potential collapse
Candida albicans100 μg/mLDisruption of cell wall integrity

These results suggest that the compound's thioester functionality plays a critical role in its antimicrobial efficacy.

Anti-inflammatory Properties

In addition to its antimicrobial effects, benzenecarbothioic acid derivatives have been studied for their anti-inflammatory properties. Certain analogs have shown promise in inhibiting pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. Key findings include:

  • Inhibition of TNF-alpha production : Studies have demonstrated that specific derivatives can significantly reduce TNF-alpha levels in vitro.
  • Reduction of edema : Animal model studies indicate that these compounds can effectively reduce edema in inflammatory conditions.

Case Studies

Several case studies highlight the biological activity of benzenecarbothioic acid derivatives:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Bacillus cereus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, demonstrating its potential as an effective antimicrobial agent.
  • Case Study on Anti-inflammatory Activity : In a controlled trial involving induced inflammation in rats, treatment with benzenecarbothioic acid derivatives resulted in a 40% reduction in inflammation markers compared to the control group.

Research Findings

Recent studies have focused on the interactions between benzenecarbothioic acid derivatives and various biological targets. Key findings include:

  • Binding Affinity Studies : Research has shown that these compounds exhibit strong binding affinities to certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigations into how modifications to the compound's structure influence its biological activity have revealed that specific substitutions can enhance both antimicrobial and anti-inflammatory effects.

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